N'-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide
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Overview
Description
The compound “N’-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material sciences .
Molecular Structure Analysis
The molecular structure of “N’-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide” would likely consist of a benzothiazole core with a chloro group at the 4-position, and a difluorobenzohydrazide group attached to the nitrogen of the thiazole ring .Chemical Reactions Analysis
Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions . The specific reactions that “N’-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide” would undergo would depend on the reaction conditions and the other reactants present.Scientific Research Applications
Anticancer Applications
Research into benzothiazole derivatives, such as those synthesized in studies on new acylhydrazones, reveals their potential as anticancer agents. The design and synthesis of these compounds were motivated by the antitumor properties of benzothiazole (BT) scaffolds, which have been a focus due to their modulation of antitumor activity through various substitutions. Evaluations against different cancer cell lines, including glioma, lung adenocarcinoma, and breast adenocarcinoma, demonstrated the cytotoxic activity of these derivatives, pointing to their significance in the development of new cancer therapies (Osmaniye et al., 2018).
Antibacterial and Antifungal Activities
The synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes showcased their potential in antibacterial applications. These compounds were found to be more active against various microorganisms compared to standard drugs, highlighting the role of benzothiazole derivatives in addressing bacterial resistance (Obasi et al., 2017). Another study on benzothiazole derivatives with hydrazone moiety indicated their effectiveness against Candida strains, suggesting their utility in antifungal treatments (Yurttaş et al., 2016).
Applications in Material Science
Benzothiazole compounds have also found applications in material science, such as in the synthesis of mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes. These complexes have shown promising activities toward Heck coupling reactions, underlining the utility of benzothiazole derivatives in catalysis and materials chemistry (Yen et al., 2006).
Future Directions
Given the wide range of biological activities exhibited by benzothiazole derivatives, “N’-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide” could be a potential candidate for further study in medicinal chemistry . Future research could focus on elucidating its biological activity and mechanism of action.
Properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF2N3OS/c15-7-3-1-6-10-12(7)18-14(22-10)20-19-13(21)11-8(16)4-2-5-9(11)17/h1-6H,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVXUUTWBDPXEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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